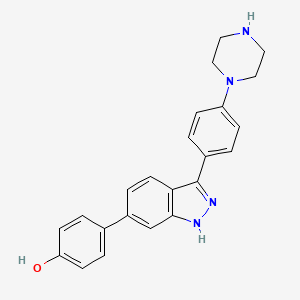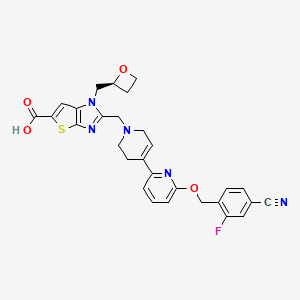
Steroid sulfatase-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Steroid sulfatase-IN-4 is a potent inhibitor of steroid sulfatase, an enzyme responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the metabolism of steroids, including estrone sulfate and dehydroepiandrosterone sulfate, which are precursors to active estrogens and androgens . Inhibiting steroid sulfatase has significant implications in the treatment of hormone-dependent cancers, such as breast and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of steroid sulfatase-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with a steroid backbone, which undergoes various chemical transformations such as sulfonation, oxidation, and esterification . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired chemical modifications .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Steroid sulfatase-IN-4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific transformations. For example, oxidation of hydroxyl groups results in ketones or aldehydes, while reduction of these groups yields alcohols .
Scientific Research Applications
Steroid sulfatase-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of steroid sulfatase and its effects on steroid metabolism.
Biology: Investigated for its role in modulating hormone levels and its impact on cellular processes.
Industry: Utilized in the development of new drugs targeting steroid sulfatase and related pathways.
Mechanism of Action
Steroid sulfatase-IN-4 exerts its effects by binding to the active site of steroid sulfatase, thereby inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of steroid sulfates into their active forms, leading to a decrease in the levels of active estrogens and androgens . The molecular targets include the catalytic residues of steroid sulfatase, and the pathways involved are those related to steroid metabolism and hormone regulation .
Comparison with Similar Compounds
Steroid sulfatase-IN-4 is compared with other steroid sulfatase inhibitors, such as Irosustat (STX64) and 667 COUMATE . While all these compounds inhibit steroid sulfatase, this compound is unique in its potency and selectivity . Similar compounds include:
Irosustat (STX64): A well-known steroid sulfatase inhibitor used in clinical trials for breast cancer.
667 COUMATE: Another potent inhibitor with a different chemical structure and mechanism of action.
This compound stands out due to its higher efficacy and potential for fewer side effects .
Properties
Molecular Formula |
C19H17ClN2O5S |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
[2-chloro-4-[5-[methyl-(2-methylphenyl)carbamoyl]furan-2-yl]phenyl] sulfamate |
InChI |
InChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-15(12)22(2)19(23)18-10-9-16(26-18)13-7-8-17(14(20)11-13)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25) |
InChI Key |
FNMHDFLXMHWFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OS(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


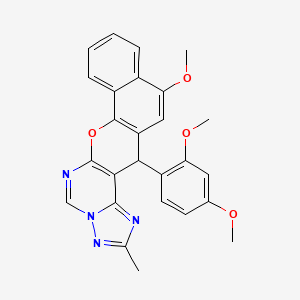
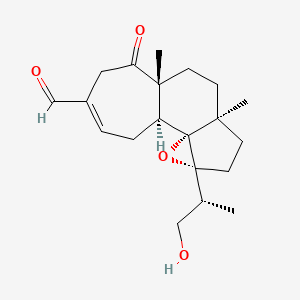
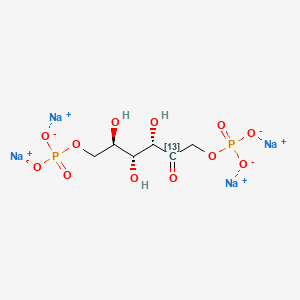
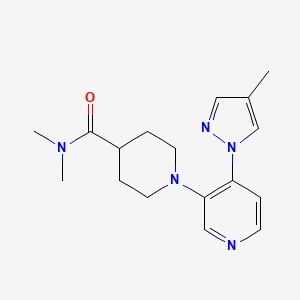
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)

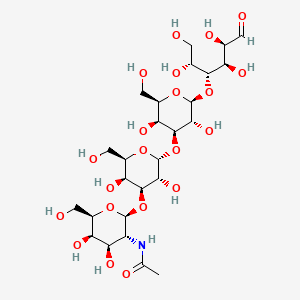
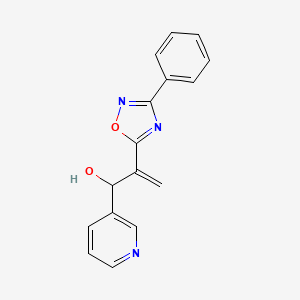
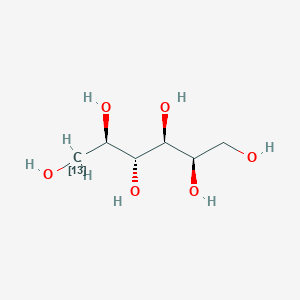
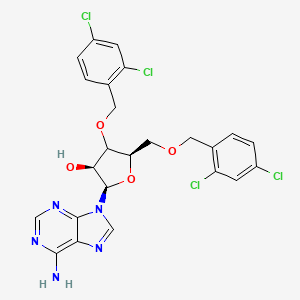
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
